molecular formula C9H13N3O2 B1581540 L-Tyrosine hydrazide CAS No. 7662-51-3

L-Tyrosine hydrazide

Cat. No.: B1581540
CAS No.: 7662-51-3
M. Wt: 195.22 g/mol
InChI Key: MWIXENPCUPDSOS-UHFFFAOYSA-N
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Description

L-Tyrosine hydrazide is a derivative of the amino acid L-tyrosine. It is characterized by the presence of a hydrazide group (-CONHNH2) attached to the carboxyl end of the L-tyrosine molecule. This compound has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is primarily used in peptide synthesis and bioconjugation applications .

Mechanism of Action

Target of Action

L-Tyrosine hydrazide, also known as (S)-2-amino-3-(4-hydroxyphenyl)propanehydrazide, is a derivative of L-Tyrosine . L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . The primary targets of this compound are likely to be the same enzymes and proteins that interact with L-Tyrosine in the body.

Mode of Action

It is known that l-tyrosine is a precursor for a wide range of valuable secondary metabolites, including benzylisoquinoline alkaloids (bias) and many polyketides . Therefore, it is plausible that this compound may interact with its targets in a similar manner, potentially influencing the production of these secondary metabolites.

Biochemical Pathways

L-Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Derivatization of the functional groups of L-Tyrosine can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries . It is likely that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It is known that this compound is a white to faint tan powder with a melting point of 196-198 °c This suggests that it may have good stability and could potentially be formulated for oral administration

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Tyrosine hydrazide can be synthesized through the reaction of L-tyrosine with hydrazine hydrate. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosine hydrazide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosinol hydrochloride
  • D-Tyrosinol hydrochloride
  • 3-Chloro-L-tyrosine
  • DL-3-Phenylserine hydrate
  • DL-Tyrosine
  • L-Lysine hydrate
  • O-tert-Butyl-L-tyrosine

Uniqueness

L-Tyrosine hydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and properties. This makes it particularly useful in peptide synthesis and bioconjugation applications, where it can form stable linkages with other molecules .

Properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-8(9(14)12-11)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10-11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIXENPCUPDSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NN)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7662-51-3
Record name Tyrosine, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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